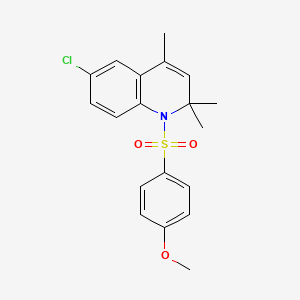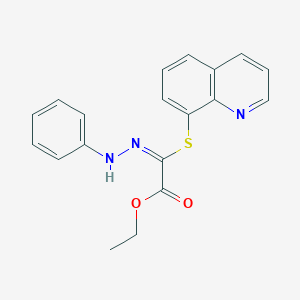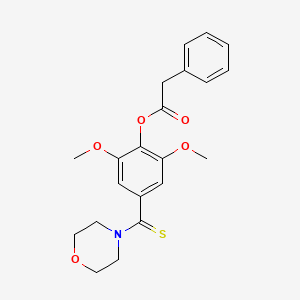
2,6-Dimethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-phenylacetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylacetate group, a morpholine ring, and methoxy groups. Its molecular formula is C({21})H({25})NO(_{5})S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-phenylacetate can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:
Formation of the phenylacetate group: This can be achieved through esterification of phenylacetic acid with methanol in the presence of a strong acid catalyst.
Introduction of the morpholine ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.
Addition of methoxy groups: The methoxy groups can be introduced through methylation reactions using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-phenylacetate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the phenylacetate moiety can be reduced to form alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: Its unique structure could make it a candidate for drug development, particularly in the field of cancer research.
Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-phenylacetate would depend on its specific application. In a biochemical context, it could interact with enzymes or proteins through its morpholine ring, which can form hydrogen bonds or electrostatic interactions with amino acid residues. The methoxy groups and phenylacetate moiety could also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenol
- 2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl 2-phenylacetate is unique due to the presence of both the phenylacetate and morpholine moieties, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23NO5S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-phenylacetate |
InChI |
InChI=1S/C21H23NO5S/c1-24-17-13-16(21(28)22-8-10-26-11-9-22)14-18(25-2)20(17)27-19(23)12-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 |
InChI Key |
VQPOMFSNDNPIOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)CC2=CC=CC=C2)OC)C(=S)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


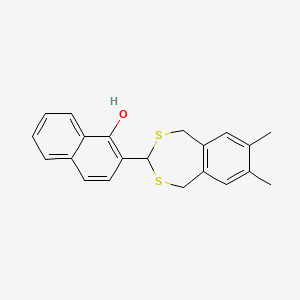
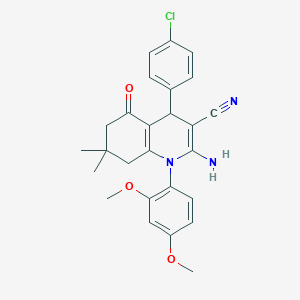
![(7Z)-3-(4-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11516752.png)
![4-chloro-N-[(4-chlorophenyl)methyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B11516772.png)
![(2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11516778.png)
![4-{2-[(4-Methoxyphenyl)sulfonyl]ethyl}pyridine](/img/structure/B11516786.png)
![6,7-Dimethyl-2-(3-methyl-thiophen-2-ylmethylene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one](/img/structure/B11516791.png)

![3-[(4-bromophenyl)amino]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11516811.png)
![(2Z)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11516814.png)
![3-(2-Hydroxyphenyl)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]propanehydrazide](/img/structure/B11516818.png)
![6-Amino-3-tert-butyl-4-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11516820.png)
